An In-Depth Technical Guide to Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Although specific data for this molecule is limited, this guide synthesizes information from closely related analogues and the parent carboxylic acid, 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid (CAS Number: 763109-04-2), to project its physicochemical properties, outline a reliable synthetic pathway, and discuss its potential as a bioactive scaffold. This document is intended to serve as a foundational resource for researchers interested in the exploration of novel isoxazole-phenoxyacetate derivatives.
Introduction: The Isoxazole-Phenoxyacetate Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle that is a prominent feature in a multitude of biologically active compounds. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation in various approved drugs, including the COX-2 inhibitor valdecoxib and several lactamase-resistant antibiotics like cloxacillin and dicloxacillin.[1] The isoxazole moiety is known to participate in a wide range of biological interactions, contributing to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
Similarly, the phenoxyacetate group is a well-established pharmacophore. Its presence is characteristic of a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth in targeted weeds. In the realm of pharmaceuticals, this moiety can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
The combination of a fluorinated phenyl ring, an isoxazole heterocycle, and a phenoxyacetate ester in Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate suggests a molecule with a high potential for biological activity and amenability to further chemical modification, making it a person of interest for drug development programs.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | Not assigned. | Based on searches of chemical databases. The parent carboxylic acid is 763109-04-2. |
| Molecular Formula | C₁₃H₁₂FNO₄ | Derived from the chemical structure.[4] |
| Molecular Weight | 265.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar aromatic esters.[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) and have low solubility in water. | General solubility characteristics of organic esters. |
| InChI | 1S/C13H12FNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 | [4] |
| SMILES | CCOC(=O)COc1ccc(F)cc1-c2ccno2 | [4] |
Synthesis and Experimental Protocols
A robust and reliable synthesis of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate can be envisioned in a two-step process starting from commercially available precursors. The overall synthetic strategy involves the formation of the parent carboxylic acid followed by its esterification.
Synthesis of 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid (Parent Acid)
The synthesis of the parent carboxylic acid would likely proceed via a nucleophilic aromatic substitution reaction, where a suitably substituted phenol is alkylated with an haloacetic acid ester, followed by hydrolysis. A general procedure is outlined below.
Protocol 1: Synthesis of the Parent Carboxylic Acid
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Alkylation: To a solution of 4-fluoro-2-(isoxazol-5-yl)phenol in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate. Stir the mixture at room temperature for 30 minutes.
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Add ethyl bromoacetate to the reaction mixture.
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Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Hydrolysis: The crude ethyl ester is then subjected to hydrolysis using a base such as sodium hydroxide in a mixture of ethanol and water.
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The reaction mixture is heated to reflux until the ester is fully consumed (monitored by TLC).
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After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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The solid product is collected by filtration, washed with water, and dried.
Esterification to Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
The most direct method for the synthesis of the target compound is the Fischer esterification of the parent carboxylic acid.[5][6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable transformation.
Protocol 2: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid in an excess of absolute ethanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate.
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Drug Development
The structural motifs present in Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate suggest several avenues for its application in drug discovery and development.
As a Bioactive Scaffold
The isoxazole ring is a known pharmacophore that can be found in compounds with a wide array of biological activities.[1][2][3] The presence of the fluoro-substituted phenyl ring can enhance metabolic stability and binding affinity to biological targets. The phenoxyacetate tail can be further modified to modulate the compound's properties. This makes the core structure a promising starting point for the development of new therapeutic agents.
As a Chemical Building Block
This molecule can serve as a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further derivatization. This allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Potential applications of the target compound.
Conclusion
Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely properties and a clear path for its synthesis, based on established chemical principles and data from analogous compounds. The inherent bioactivity of its constituent isoxazole and phenoxyacetate moieties, combined with the favorable properties imparted by fluorine substitution, makes this molecule a compelling candidate for further investigation in medicinal chemistry and drug discovery programs. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this and related compounds.
References
- Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629.
- Anonymous. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
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Chemistry Steps. (2021). Fischer Esterification. [Link]
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PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
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IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
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EPA. (2025). Ethyl (2,4-difluorophenyl)(difluoro)acetate Properties. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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